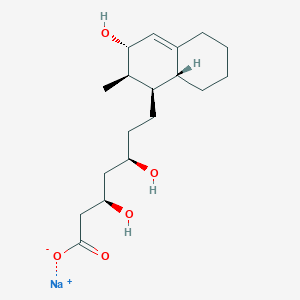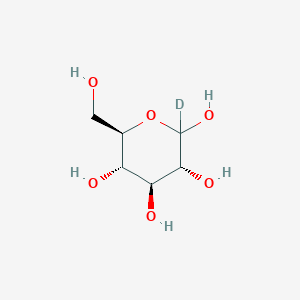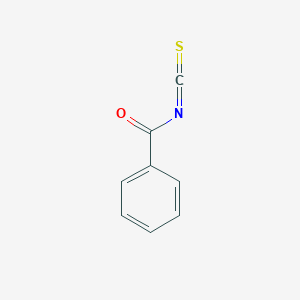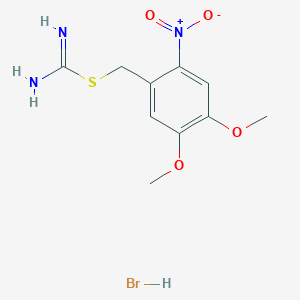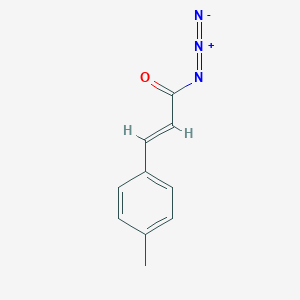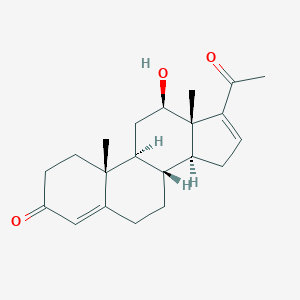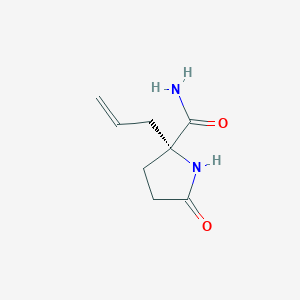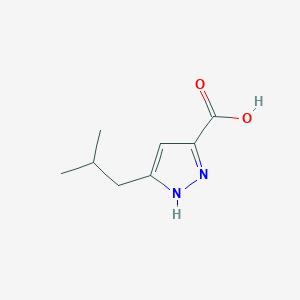
3-异丁基-1H-吡唑-5-羧酸
描述
“3-Isobutyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C8H12N2O2 . It has a molecular weight of 168.2 . The IUPAC name for this compound is 5-isobutyl-1H-pyrazole-3-carboxylic acid . It is stored at a temperature of 28°C .
Molecular Structure Analysis
The InChI code for “3-Isobutyl-1H-pyrazole-5-carboxylic acid” is 1S/C8H12N2O2/c1-5(2)3-6-4-7(8(11)12)10-9-6/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12) . The InChI key is OCAWPZXEVMMJMI-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“3-Isobutyl-1H-pyrazole-5-carboxylic acid” is a solid substance .
科学研究应用
-
Chemical Synthesis
- Application : “3-Isobutyl-1H-pyrazole-5-carboxylic acid” is used as a building block in chemical synthesis .
- Method of Application : The specific methods of application can vary greatly depending on the specific synthesis pathway being used. Typically, it would be used in a reaction with other chemical reagents under controlled conditions to produce a desired compound .
- Results : The outcomes of these syntheses would depend on the specific reactions being carried out. In general, the goal would be to produce new compounds with desired properties .
-
Pharmaceutical Research
- Application : There is some evidence that derivatives of “3-Isobutyl-1H-pyrazole-5-carboxylic acid” may have potential in the development of chemotherapeutic agents.
- Method of Application : This would involve synthesizing the derivative compounds and then testing them in bioassays with antitumor drugs.
- Results : The specific study mentioned found a synergistic effect in bioassays with antitumor drugs.
-
Neuroscience Research
- Application : “3-Methylpyrazole-5-carboxylic acid”, a similar compound, has been found to be a potent and selective D-amino acid oxidase (DAO) inhibitor, which can protect DAO cells from oxidative stress induced by D-Serine .
- Method of Application : This would involve applying the compound to DAO cells and observing the effects .
- Results : The compound was found to specifically prevent formalin-induced tonic pain .
-
Chemical Synthesis
- Application : “3-Isobutyl-1H-pyrazole-5-carboxylic acid” can be used as a building block in chemical synthesis .
- Method of Application : The specific methods of application can vary greatly depending on the specific synthesis pathway being used. Typically, it would be used in a reaction with other chemical reagents under controlled conditions to produce a desired compound .
- Results : The outcomes of these syntheses would depend on the specific reactions being carried out. In general, the goal would be to produce new compounds with desired properties .
-
Pharmaceutical Research
- Application : There is some evidence that derivatives of “3-Isobutyl-1H-pyrazole-5-carboxylic acid” may have potential in the development of chemotherapeutic agents .
- Method of Application : This would involve synthesizing the derivative compounds and then testing them in bioassays with antitumor drugs .
- Results : The specific study mentioned found a synergistic effect in bioassays with antitumor drugs .
-
Neuroscience Research
- Application : “3-Methylpyrazole-5-carboxylic acid”, a similar compound, has been found to be a potent and selective D-amino acid oxidase (DAO) inhibitor, which can protect DAO cells from oxidative stress induced by D-Serine .
- Method of Application : This would involve applying the compound to DAO cells and observing the effects .
- Results : The compound was found to specifically prevent formalin-induced tonic pain .
属性
IUPAC Name |
5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)3-6-4-7(8(11)12)10-9-6/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAWPZXEVMMJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
92933-49-8 | |
| Record name | 3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

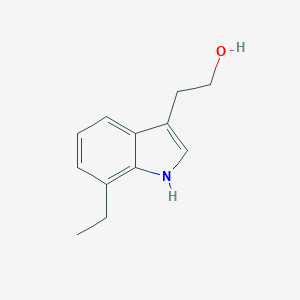
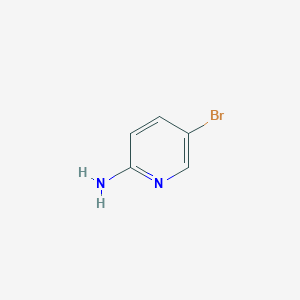
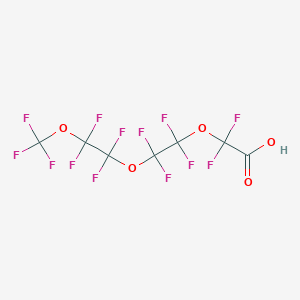
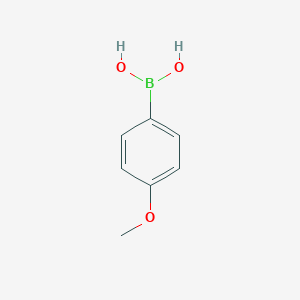
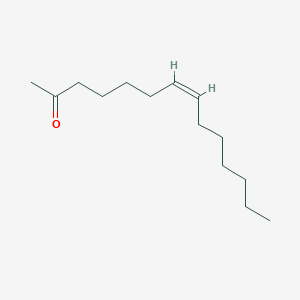
![2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine](/img/structure/B118846.png)
